molecular formula C11H16N2O B1459958 6-Cyclohexyl-2-methylpyrimidin-4-ol CAS No. 1258306-14-7

6-Cyclohexyl-2-methylpyrimidin-4-ol

Cat. No. B1459958
M. Wt: 192.26 g/mol
InChI Key: XQHKPWWNAQFIMD-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-methylpyrimidin-4-ol (CAS No. 1258306-14-7) is a heterocyclic organic compound . It is used in various fields of research and industry, including pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular formula of 6-Cyclohexyl-2-methylpyrimidin-4-ol is C11H16N2O . Its molecular weight is 192.26 g/mol . Further structural analysis would require specific techniques such as NMR, HPLC, LC-MS, UPLC, etc .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Cyclohexyl-2-methylpyrimidin-4-ol are not available, pyrimidine derivatives are known to exhibit various reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

1. Synthesis and Structural Analysis

6-Cyclohexyl-2-methylpyrimidin-4-ol and its derivatives have been extensively studied for their synthesis and structural properties. For example, Ali et al. (2021) reported the synthesis and X-ray diffraction analysis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives. These compounds showed various non-covalent interactions crucial for structural stability. Theoretical calculations provided insights into their stability, reactivity, and other properties (Ali et al., 2021).

2. Process Chemistry and Industrial Applications

The compound and its related derivatives find applications in the pharmaceutical and explosive industries. For instance, Patil et al. (2008) explored the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a precursor in these industries. They developed an economic process for its production, highlighting its industrial significance (Patil et al., 2008).

3. Antifolate Activity

Research has also been conducted on the antifolate activity of diaminopyrimidines and diaminopurines derived from 6-methylpyrimidines. Kavai et al. (1975) synthesized new diaminopyrimidines and evaluated their impact on mammalian cell growth and enzyme inhibition, contributing to understanding their biological activities (Kavai et al., 1975).

4. Quantum Chemical Studies

Further, Ali et al. (2020) conducted quantum chemical studies on O-benzenesulfonylated pyrimidines derived from 6-methylpyrimidines. Their work involved analyzing non-covalent interactions and providing insights into the compounds' electronic properties (Ali et al., 2020).

5. Biological Activity

Moreover, Mohammad et al. (2017) synthesized new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil and assessed their antimicrobial activity. This research contributes to the development of new compounds with significant antibacterial properties (Mohammad et al., 2017).

6. Plant Growth Stimulation

Yengoyan et al. (2020) explored 6-methylpyrimidine-4-ol derivatives for their potential in stimulating plant growth. Their study indicates that these compounds could be used as growth stimulants in agriculture (Yengoyan et al., 2020).

Safety And Hazards

Specific safety and hazard information for 6-Cyclohexyl-2-methylpyrimidin-4-ol is not available in the retrieved resources .

properties

IUPAC Name

4-cyclohexyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-12-10(7-11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHKPWWNAQFIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexyl-2-methylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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